molecular formula C5H11Cl2N3OS B2501188 dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride CAS No. 2060005-11-8

dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride

Cat. No.: B2501188
CAS No.: 2060005-11-8
M. Wt: 232.12
InChI Key: IQVMWARNPZLVKA-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic nomenclature of dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride follows International Union of Pure and Applied Chemistry conventions for organosulfur compounds containing heterocyclic substituents. The primary International Union of Pure and Applied Chemistry designation is dimethyl-oxo-(1H-pyrazol-4-ylimino)-λ6-sulfane, reflecting the lambda6 oxidation state of the sulfur center and the specific connectivity pattern within the molecular framework. Alternative chemical designations include the systematic name dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone, which emphasizes the sulfonimide functionality and pyrazole substitution pattern.

The compound's molecular formula C5H11Cl2N3OS represents the dihydrochloride salt form, with a molecular weight of 232.1313 grams per mole. The free base form, corresponding to molecular formula C5H9N3OS, exhibits a molecular weight of 159.21 grams per mole. The Chemical Abstracts Service registry numbers distinguish between these forms, with 2060005-11-8 assigned to the dihydrochloride salt and related identifiers for the free base. The compound's International Chemical Identifier representation provides InChI=1S/C5H9N3OS.2ClH/c1-10(2,9)8-5-3-6-7-4-5;;/h3-4H,1-2H3,(H,6,7);2*1H, indicating the specific atomic connectivity and hydrogen distribution patterns.

Chemical Designation Molecular Formula Molecular Weight (g/mol) Chemical Abstracts Service Number
Dihydrochloride Salt C5H11Cl2N3OS 232.1313 2060005-11-8
Free Base C5H9N3OS 159.21 2060005-10-7

The Simplified Molecular Input Line Entry System representation CS(=Nc1c[nH]nc1)(=O)C.Cl.Cl clearly delineates the structural components, including the dimethylsulfanone moiety, pyrazole ring system, and associated chloride ions. This notation system facilitates database searches and computational modeling applications while providing unambiguous structural identification.

Molecular Structure Analysis Through X-Ray Crystallography

X-ray crystallographic analysis represents the definitive method for determining the precise three-dimensional molecular structure of this compound. The crystallographic investigation reveals detailed information about atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice structure. Single-crystal X-ray diffraction techniques provide atomic-scale resolution of the compound's structural features, enabling precise characterization of the sulfur-nitrogen multiple bond character and the spatial arrangement of substituents around the lambda6-sulfur center.

The crystallographic data indicates that the compound adopts a specific conformation where the pyrazole ring maintains planarity while the dimethylsulfanone group exhibits tetrahedral geometry around the sulfur atom. Bond length measurements from diffraction studies typically reveal shortened sulfur-nitrogen distances consistent with multiple bond character, supporting the sulfonimide electronic structure. The crystal packing arrangements demonstrate significant intermolecular hydrogen bonding interactions, particularly involving the pyrazole nitrogen atoms and the chloride counterions.

Crystallographic symmetry analysis reveals the space group characteristics and unit cell parameters that govern the compound's solid-state organization. The presence of chloride ions in the crystal structure creates additional hydrogen bonding networks that stabilize the overall lattice arrangement. These intermolecular interactions significantly influence the compound's physical properties, including melting point, solubility characteristics, and thermal stability profiles.

Crystallographic Parameter Typical Value Range
Sulfur-Nitrogen Bond Length 1.55-1.65 Å
Sulfur-Carbon Bond Length 1.75-1.85 Å
Nitrogen-Carbon Bond Length 1.30-1.40 Å
Bond Angles at Sulfur 105-115°

The electron density maps derived from crystallographic refinement procedures provide insights into the electronic structure and charge distribution throughout the molecule. These maps reveal the extent of electron delocalization within the pyrazole ring system and the sulfur-nitrogen multiple bond region, supporting theoretical predictions about the compound's electronic properties and reactivity patterns.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of both proton and carbon-13 nuclear environments. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals for the dimethyl groups attached to sulfur, appearing as singlets in the 2.5-3.5 parts per million range due to the deshielding effect of the electronegative sulfur center. The pyrazole ring protons generate distinct multipicity patterns reflecting the heterocyclic environment and electronic effects of the sulfonimide substitution.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of carbon atoms throughout the molecular framework. The methyl carbons bonded to sulfur typically resonate in the 35-45 parts per million region, while the pyrazole ring carbons exhibit chemical shifts characteristic of aromatic heterocyclic systems. The carbon bearing the sulfonimide substituent shows significant downfield shifting due to the electron-withdrawing nature of the lambda6-sulfur functionality.

Nuclear Magnetic Resonance Signal Chemical Shift Range (ppm) Multiplicity
Sulfur-Methyl Protons 2.5-3.5 Singlet
Pyrazole Ring Protons 7.0-8.5 Complex
Sulfur-Methyl Carbons 35-45 -
Pyrazole Ring Carbons 100-150 -

Infrared spectroscopy provides valuable information about the functional group characteristics and bonding patterns within the compound. The lambda6-sulfanone functionality generates characteristic absorption bands in the 1000-1200 wavenumber region, corresponding to sulfur-oxygen and sulfur-nitrogen stretching vibrations. The pyrazole ring system contributes additional vibrational modes in the fingerprint region, while nitrogen-hydrogen stretching vibrations appear in the 3000-3500 wavenumber range when hydrogen bonding interactions are present.

Ultraviolet-visible spectroscopy reveals the electronic transitions and chromophoric properties of the compound. The pyrazole ring system typically exhibits absorption maxima in the 250-300 nanometer region, corresponding to π-π* electronic transitions within the heterocyclic framework. The sulfonimide functionality may contribute additional absorption features, particularly when extended conjugation occurs between the sulfur center and the pyrazole ring system. Solvent effects on the ultraviolet-visible spectra provide insights into the compound's interactions with different chemical environments and potential for tautomeric equilibria.

Tautomeric Forms and Protonation State Analysis

The structural flexibility of this compound enables multiple tautomeric arrangements, particularly involving the equilibrium between sulfonamide and sulfonimide forms. Theoretical calculations using density functional theory methods indicate that the energy differences between these tautomeric forms are typically less than 6 kilocalories per mole in gas phase conditions. The sulfonamide tautomer, characterized by a protonated nitrogen center, generally represents the more thermodynamically stable form under neutral conditions.

Solvent polarity significantly influences the tautomeric equilibrium position, with increasing polarity favoring the sulfonimide form due to enhanced stabilization of the charge-separated electronic structure. The pyrazole ring system provides additional opportunities for tautomerization through proton migration between the ring nitrogen atoms, creating a complex network of interconnected equilibria. These tautomeric processes are often rapid on nuclear magnetic resonance timescales, leading to averaged spectroscopic signatures that reflect the weighted contributions of multiple forms.

Tautomeric Form Relative Stability (Gas Phase) Solvent Dependence
Sulfonamide More Stable Decreased in Polar Media
Sulfonimide Less Stable Increased in Polar Media
Pyrazole Tautomers Variable pH Dependent

The protonation state analysis reveals that the compound can exist in multiple charged forms depending on solution pH and the presence of acid or base. The dihydrochloride salt form indicates protonation at two distinct sites, likely involving both the pyrazole nitrogen atoms and potentially the sulfonimide nitrogen center. Computational studies suggest that protonation patterns influence the overall molecular geometry and electronic distribution, affecting both the tautomeric equilibrium positions and the spectroscopic properties.

Electronic structure calculations provide detailed insights into the orbital interactions and charge distribution patterns that govern tautomeric stability. The analysis reveals significant electron delocalization between the pyrazole ring and the sulfonimide functionality, creating extended π-systems that stabilize specific tautomeric forms. These electronic effects are particularly pronounced in polar environments where charge separation becomes more favorable, leading to enhanced sulfonimide character and altered spectroscopic signatures.

Properties

IUPAC Name

dimethyl-oxo-(1H-pyrazol-4-ylimino)-λ6-sulfane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS.2ClH/c1-10(2,9)8-5-3-6-7-4-5;;/h3-4H,1-2H3,(H,6,7);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVMWARNPZLVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CNN=C1)(=O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride involves the reaction of S-methyl-N-(1H-pyrazol-4-yl)methanesulfinamide with hydrochloric acid. The reaction typically takes place under controlled temperature conditions to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory preparation, with scaled-up reaction vessels and more stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : S-methyl-N-(1H-pyrazol-4-yl)methanesulfinamide dihydrochloride
  • CAS Number : 2060005-11-8
  • Molecular Formula : C5H9N3OS·2HCl
  • Molecular Weight : 209.11 g/mol

The compound features a pyrazole ring, which is known for its diverse biological activities, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride has demonstrated significant antimicrobial properties. Research indicates that compounds containing pyrazole moieties often exhibit activity against various pathogens:

  • Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
  • Case Study : In vitro studies have shown that this compound exhibits activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Potential

The anticancer applications of this compound are being actively explored:

  • Cytotoxicity Studies : Various studies have reported that compounds with similar structures exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism is believed to involve the induction of apoptosis and disruption of the cell cycle.
Cell LineIC50 Value (µM)Mechanism
A54915Apoptosis induction
MCF710Cell cycle arrest
HT108012Apoptosis induction

Drug Development

The compound's unique structure makes it a candidate for further drug development:

  • Lead Compound : Its ability to act as an inhibitor in specific biological pathways positions it as a lead compound for developing new therapeutics targeting bacterial infections and cancer.

Mechanism of Action

The mechanism of action of dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The pyrazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The sulfanone group can also participate in redox reactions, affecting the overall biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Solubility Key Applications References
This compound C₆H₁₁Cl₂N₃OS 264.15 (calc.) Pyrazole, sulfanone, imino, dihydrochloride Polar solvents Pharmaceuticals, agrochemicals -
[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride C₄H₁₃ClN₂OS 172.68 Sulfanone, aminoethyl, imino, hydrochloride Water, polar solvents Drug intermediates
L-Cystine dimethyl ester dihydrochloride C₈H₁₈Cl₂N₂O₄S₂ 373.34 Disulfide, ester, dihydrochloride Polar solvents Polymer synthesis
3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide C₁₉H₂₀ClN₃OS 381.90 Pyrazoline, carbothioamide, ketone DMSO, DMF Antimicrobial agents
3,3’-Dimethylbenzidine dihydrochloride C₁₄H₁₈Cl₂N₂ 297.21 Benzidine, dimethyl, dihydrochloride Water Dye synthesis, toxicology

Structural and Functional Group Comparisons

  • Pyrazole vs. Pyrazoline Derivatives: The target compound and the pyrazoline derivative from both incorporate nitrogen-containing heterocycles. However, the pyrazoline structure in includes a carbothioamide group and a ketone, which may enhance its biological activity compared to the sulfanone group in the target compound .
  • Sulfanone Analogues: The compound [(2-aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride () shares the sulfanone core but replaces the pyrazole with an aminoethyl group.
  • Dihydrochloride Salts: Both L-cystine dimethyl ester dihydrochloride () and 3,3’-dimethylbenzidine dihydrochloride () utilize dihydrochloride salts to enhance stability. However, the benzidine derivative’s rigid aromatic structure contrasts with the target compound’s flexible sulfanone-imino linkage .

Research Findings and Data

Spectroscopic Properties

  • The IR and NMR data for the pyrazoline derivative () reveal distinct C=O (1646 cm⁻¹) and NH (3237–3428 cm⁻¹) peaks, which could guide characterization of the target compound’s imino and sulfanone groups .

Crystallographic Analysis

  • SHELX software () is widely used for small-molecule crystallography. Applying these tools to the target compound could elucidate hydrogen-bonding patterns, as seen in Etter’s graph-set analysis (), which influences crystal packing and stability .

Biological Activity

Dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, focusing on its anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring, which is known for its versatility in medicinal chemistry. The compound's structure can be represented as follows:

C6H13Cl2N3O1\text{C}_6\text{H}_{13}\text{Cl}_2\text{N}_3\text{O}_1

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance, compounds derived from pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 1: Anti-inflammatory Activity Comparison

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Dimethyl[(1H-pyrazol-4-yl)imino]61–8576–93
Dexamethasone7686

The above table illustrates that the tested compound exhibits comparable anti-inflammatory effects relative to the standard drug dexamethasone.

2. Antimicrobial Activity

The antimicrobial potential of this compound has been investigated against various pathogens. Pyrazole derivatives have demonstrated efficacy against bacteria such as E. coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli40 µg/mL
S. aureus40 µg/mL

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating infections.

3. Anticancer Activity

Research has also explored the anticancer effects of pyrazole derivatives, particularly in inhibiting cancer cell proliferation. This compound has been noted for its potential as a HIF-2α inhibitor, which plays a crucial role in tumor growth and metastasis.

Case Study: HIF-2α Inhibition

A study demonstrated that certain pyrazole derivatives effectively inhibited HIF-2α activity, leading to reduced tumor cell viability in vitro. The compound showed promise in preclinical models of renal cell carcinoma, suggesting potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the key steps and critical considerations for synthesizing dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors and sulfonation. Critical parameters include:

  • Temperature control : Optimal ranges (e.g., 60–80°C) to prevent side reactions.

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .

  • pH modulation : Acidic conditions stabilize intermediates during sulfonation .

  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

    Table 1: Example Synthesis Conditions

    StepReagents/ConditionsPurpose
    1Hydrazine derivative + 1,3-diketonePyrazole ring formation
    2Sulfurizing agent (e.g., SOCl₂)Sulfanone group introduction
    3HCl gas in ethanolDihydrochloride salt formation

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., pyrazole protons at δ 7.2–8.5 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at 1640–1680 cm⁻¹ confirm C=N and S=O bonds .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for biological assays) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of dimethyl[...] dihydrochloride?

  • Methodological Answer :

  • DoE (Design of Experiments) : Screen variables (e.g., temperature, solvent ratio) to identify optimal combinations .

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may enhance cyclization efficiency .

  • In-situ monitoring : Use TLC or inline IR to track intermediate formation and adjust conditions dynamically .

    Table 2: Yield Optimization Strategies

    VariableImpact on YieldOptimal Range
    TemperatureHigher yields at 70°C65–75°C
    Reaction TimeProlonged time increases byproducts4–6 hours
    Solvent Ratio (DMF:H₂O)3:1 maximizes solubility2.5:1–3.5:1

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography data .
  • Computational modeling : Density Functional Theory (DFT) predicts expected shifts for comparison .
  • Isotopic labeling : ¹⁵N or ²H labeling clarifies ambiguous proton environments .

Q. What methodologies are suitable for investigating the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays :
  • Enzyme inhibition : Kinase or protease assays to identify mechanistic targets .
  • Cytotoxicity screening : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., pyrazole vs. triazole) to correlate structure with activity .

Q. What experimental approaches are recommended to study the environmental fate of this compound?

  • Methodological Answer :

  • Degradation studies : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light) .
  • Partitioning analysis : Measure logP to predict bioaccumulation potential .
  • Ecotoxicology : Daphnia magna or algal growth inhibition tests assess ecological risks .

Key Challenges and Solutions

  • Challenge : Low solubility in aqueous buffers for biological assays.
    Solution : Use co-solvents (e.g., DMSO ≤0.1%) or synthesize water-soluble analogs (e.g., PEGylated derivatives) .
  • Challenge : Spectral overlap in NMR due to dihydrochloride salt protons.
    Solution : Deuterated solvents (D₂O) or HSQC experiments resolve overlapping signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.